5-fluoro-7-methoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-7-methoxyquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine and methoxy groups in this compound may enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-7-methoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriate aniline derivatives.
Cyclization: The aniline derivative undergoes cyclization with formamide or other suitable reagents to form the quinazolinone core.
Functional Group Introduction: Fluorination and methoxylation are introduced through specific reagents and conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.
Substitution: Nucleophilic or electrophilic substitution reactions at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Quinazolinone derivatives with higher oxidation states.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Compounds with substituted fluorine or methoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-7-methoxyquinazolin-4(3H)-one involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone core structures.
Fluorinated Compounds: Molecules containing fluorine atoms.
Methoxylated Compounds: Compounds with methoxy groups.
Uniqueness
5-fluoro-7-methoxyquinazolin-4(3H)-one is unique due to the combination of fluorine and methoxy groups, which may enhance its biological activity and specificity compared to other quinazolinone derivatives.
Properties
IUPAC Name |
5-fluoro-7-methoxy-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-5-2-6(10)8-7(3-5)11-4-12-9(8)13/h2-4H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAQAXQCMOLAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.